Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used in the treatment of several blood cancers. It undergoes oxidative stress degradation, leading to the formation of two impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). []
Relevance: Although Venetoclax is not directly structurally related to 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, it highlights the importance of understanding potential oxidative impurities in drug development. This knowledge can be applied to the development and analysis of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide to ensure drug purity and safety. []
Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) subtype 5. It potentiates glutamate-induced calcium release in cultured rat astrocytes and increases affinity for the allosteric antagonist binding site. []
Relevance: CDPPB shares the benzamide core structure with 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. Structure-activity relationship studies on CDPPB analogs revealed that electronegative aromatic substituents in the para-position of the benzamide moiety increase potency. This information can be valuable for understanding the activity of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, which also has a nitro group at the para position of the benzamide moiety. []
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting high affinity for the allosteric antagonist binding site and enhanced potency compared to CDPPB. []
Relevance: VU-1545 is a structural analog of CDPPB, which shares the benzamide core structure with 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. The increased potency of VU-1545 due to the fluorine atom in the ortho-position of the 1-phenyl ring provides insight into potential structural modifications that could enhance the activity of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. []
Compound Description: VU-71 is a positive allosteric modulator of mGluR1, exhibiting selectivity for this receptor subtype over others. []
Relevance: VU-71 is another CDPPB analog with a benzamide core, sharing structural similarity with 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. While VU-71 targets mGluR1, its structural resemblance and the knowledge that some CDPPB analogs act on both mGluR1 and mGluR5 can offer insights into potential receptor interactions and pharmacological activities of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. []
N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulphonamide derivatives
Compound Description: These novel derivatives were synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline and exhibit good to moderate antimicrobial activity. []
Relevance: This series shares the phenyl)benzamide structure with 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. While the specific heterocyclic core differs, the shared structural elements and the observed antimicrobial activity offer a point of comparison for investigating the biological profile of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. []
Compound Description: These compounds were synthesized and evaluated for their cardiotonic activity. Compounds 1c (2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide), 1d (4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide), 2a (3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide), and 2d (4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide) showed promising activity. []
Relevance: This series incorporates the phenyl)benzamide structure, with some members containing a nitro group on the benzamide moiety, similar to 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. The structural similarities and the observed cardiotonic activity in this series provide a framework for exploring potential therapeutic applications of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.